

Sulfo-Cy5 Carboxylic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Sulfo-Cy5 carboxylic acid TEA

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An In-depth Whitepaper on the Core Properties and Applications of Sulfo-Cy5 Carboxylic Acid for Drug Development and Scientific Research

Introduction:

Sulfo-Cy5 carboxylic acid is a fluorescent dye widely utilized in biological and biomedical research. As a sulfonated derivative of the cyanine dye Cy5, it exhibits enhanced water solubility, making it an ideal candidate for labeling proteins, nucleic acids, and other biomolecules in aqueous environments. This technical guide provides a comprehensive overview of Sulfo-Cy5 carboxylic acid, including its physicochemical properties, experimental protocols for biomolecule conjugation, and a visualization of the labeling workflow. This document is intended for researchers, scientists, and drug development professionals who employ fluorescence-based techniques in their work.

While the triethylammonium (TEA) salt of Sulfo-Cy5 carboxylic acid is used in various applications, a specific CAS number for this particular salt is not readily available in public databases. However, the core molecule, Sulfo-Cy5 carboxylic acid, is well-characterized, and its properties are largely independent of the counter-ion. The following sections detail the technical specifications of Sulfo-Cy5 carboxylic acid, referencing its common salt forms.

Physicochemical and Spectroscopic Properties

The quantitative data for Sulfo-Cy5 carboxylic acid are summarized in the tables below. These values are essential for designing and executing experiments involving this fluorophore.

Table 1: CAS Numbers of Common Sulfo-Cy5 Carboxylic Acid Salts

Salt Form	CAS Number
Potassium Salt	1144107-82-3
Inner Salt	1121756-16-8
Sodium Salt	2098639-31-5

Table 2: Spectroscopic Properties of Sulfo-Cy5 Carboxylic Acid

Property	Value
Excitation Maximum (λ_{ex})	646 nm
Emission Maximum (λ_{em})	662 nm
Molar Extinction Coefficient (ϵ)	271,000 $\text{M}^{-1}\text{cm}^{-1}$
Fluorescence Quantum Yield (Φ)	0.28
Correction Factor at 260 nm (CF260)	0.04
Correction Factor at 280 nm (CF280)	0.04

Table 3: Physicochemical Properties of Sulfo-Cy5 Carboxylic Acid (Potassium Salt)

Property	Value
Molecular Formula	$\text{C}_{32}\text{H}_{37}\text{KN}_2\text{O}_8\text{S}_2$
Molecular Weight	680.87 g/mol
Appearance	Dark blue powder
Solubility	Soluble in water, DMF, and DMSO
Storage Conditions	Store at -20°C in the dark, desiccated

Experimental Protocols: Biomolecule Conjugation

The carboxylic acid group of Sulfo-Cy5 is not reactive on its own and requires activation to form a stable amide bond with primary amines on biomolecules such as proteins and peptides. This is typically achieved using carbodiimide chemistry, often in the presence of an N-hydroxysuccinimide (NHS) ester stabilizer.

General Protocol for Protein Labeling using EDC and Sulfo-NHS

This protocol provides a general guideline for conjugating Sulfo-Cy5 carboxylic acid to a protein containing primary amines. Optimization may be required for specific applications.

Materials:

- Sulfo-Cy5 carboxylic acid
- Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer (e.g., 0.1 M MES, pH 6.0)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Purification column (e.g., Sephadex G-25)

Procedure:

- Prepare Solutions:
 - Dissolve the protein to be labeled in the amine-free buffer at a concentration of 2-10 mg/mL.
 - Prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions.

- Dissolve Sulfo-Cy5 carboxylic acid in DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
- Activate Sulfo-Cy5 Carboxylic Acid:
 - In a microcentrifuge tube, combine Sulfo-Cy5 carboxylic acid stock solution with the freshly prepared EDC and Sulfo-NHS solutions. A typical molar ratio is 1:2:5 (Dye:EDC:Sulfo-NHS).
 - Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group.
- Conjugation Reaction:
 - Add the activated Sulfo-Cy5 solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is recommended.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Quench Reaction:
 - Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye.
 - Incubate for an additional 15-30 minutes at room temperature.
- Purification:
 - Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
 - Collect the fractions containing the purified protein-dye conjugate.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the conjugation of Sulfo-Cy5 carboxylic acid to a biomolecule.



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Caption: General workflow for labeling a protein with Sulfo-Cy5 carboxylic acid.

Conclusion

Sulfo-Cy5 carboxylic acid is a versatile and highly effective fluorescent probe for labeling a wide range of biomolecules. Its excellent water solubility and bright, far-red fluorescence make it a valuable tool in various research and drug development applications, including fluorescence microscopy, flow cytometry, and *in vivo* imaging. While the specific CAS number for the TEA salt is not readily documented, the well-established properties of the Sulfo-Cy5 carboxylic acid core molecule provide a solid foundation for its use in scientific investigations. The provided experimental protocol offers a starting point for successful bioconjugation, which can be further optimized to meet the specific needs of the researcher.

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